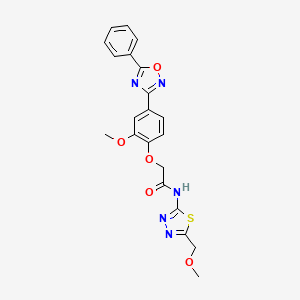
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide, also known as FTOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide has been studied extensively for its potential applications in various scientific research fields. One of the primary areas of research is in the development of fluorescent probes for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a promising candidate for the development of copper-specific fluorescent probes.
Additionally, this compound has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.
Mechanism of Action
The mechanism of action of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is not fully understood, but it is believed to involve the inhibition of copper-dependent enzymes involved in cancer cell growth. This compound has been shown to selectively bind to copper ions, which are required for the activity of these enzymes. By inhibiting their activity, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, it has been shown to have antioxidant and anti-inflammatory effects. It has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide is its selectivity for copper ions, which makes it a promising candidate for the development of copper-specific fluorescent probes. Additionally, its anticancer properties make it a potential candidate for the development of anticancer drugs.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research involving 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide. One area of research is in the development of new fluorescent probes for the detection of copper ions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research and the treatment of neurodegenerative diseases. Finally, there is potential for the development of new synthetic methods for this compound that could improve its solubility and other properties.
Synthesis Methods
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzamide with o-toluidine, followed by the reaction of the resulting product with 4-fluorophenylhydrazine. The final step involves the reaction of the intermediate product with a coupling agent to form this compound.
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c1-14-6-2-5-9-19(14)24-21(27)17-7-3-4-8-18(17)22-25-20(26-28-22)15-10-12-16(23)13-11-15/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAIEVSYMJSDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

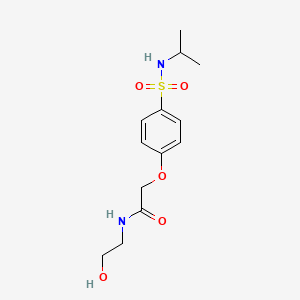

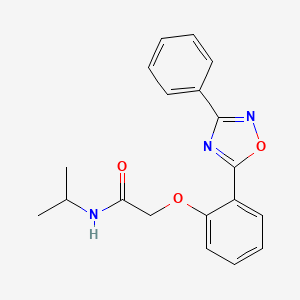
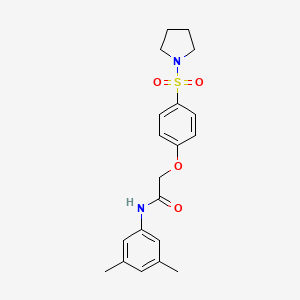
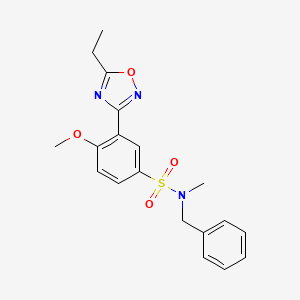
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)

